4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide is a complex organic compound notable for its unique tricyclic structure and potential biological activity. This compound features a quinoline moiety, which is known for its pharmacological properties, combined with a tricyclic core that enhances its chemical reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, making it of interest in medicinal chemistry and drug development.
The primary source of information regarding the synthesis and properties of this compound comes from scientific literature and databases that detail organic synthesis methods and chemical properties. Notably, synthesis methodologies include reactions involving 4-azatricyclo[5.2.1.02,6]dec-8-en-3,5-dione and quinolin-8-ylamine under controlled conditions to yield the desired benzamide derivative .
This compound belongs to the class of tricyclic compounds and quinoline derivatives, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of multiple functional groups in its structure allows for various interactions with biological systems.
The synthesis of 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide typically involves several key steps:
The reaction typically proceeds through nucleophilic attack by the amine on the carbonyl carbon of the dione, followed by dehydration to form the final product. Reaction conditions such as temperature and time are critical for maximizing yield and minimizing by-products.
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-quinolin-8-ylbenzamide involves its interaction with biological targets such as enzymes or receptors within cells:
Key physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) provide insights into functional group identification and structural confirmation .
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-y)-N-quino-lin -8-y-lbenzamide has potential applications in scientific research due to its unique structural properties:
The efficient construction of the 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione core relies on meticulously designed multi-step sequences that balance reactivity and selectivity. The predominant approach involves a Diels-Alder cycloaddition between cyclopentadiene and maleic anhydride, generating the bicyclic norbornene framework as the foundational structure [2] [6]. This is followed by a critical imide ring formation step, where glycine or substituted amine derivatives undergo nucleophilic ring-opening of the anhydride moiety under reflux conditions in polar aprotic solvents (e.g., DMF, 24 hours), yielding the fused lactam structure characteristic of the azatricyclic system [6].
Reaction optimization studies reveal that temperature control significantly impacts cyclization efficiency. Prolonged heating above 100°C promotes decarboxylation side reactions, while temperatures below 80°C result in incomplete anhydride consumption. The optimal balance is achieved at 90-95°C in dimethylformamide, producing the imide core in yields exceeding 61% after recrystallization [2]. For N-functionalized derivatives, isocyanate intermediates serve as versatile handles for further diversification. For instance, 4-isocyanatomethyl derivatives react smoothly with amines or alcohols to form urea or carbamate linkages, respectively, enabling side-chain modifications crucial for pharmacological tuning [6].
Table 1: Key Cyclization Strategies for Azatricyclo Core Synthesis
Synthetic Step | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Diels-Alder Cycloaddition | Cyclopentadiene + maleic anhydride, 80°C | Bicyclic anhydride | 85–92 |
Anhydride Ring-Opening | Glycine, DMF, reflux, 24 h | 2-(3,5-Dioxo-4-azatricyclodec-8-en-4-yl)acetic acid | 61 |
Isocyanate Functionalization | 4-(Chloromethyl) derivative + NaN₃, then reduction | 4-Isocyanatomethyl azatricyclic dione | 68 |
Urea/Carbamate Formation | Isocyanate + amine/alcohol, THF, rt | N-Substituted azatricyclic derivatives | 75–82 |
Stereochemical control at the bridgehead carbons (positions 2 and 6) governs the three-dimensional topology and biological activity of the azatricyclic core. X-ray crystallographic analyses confirm that the endo configuration predominates in biologically active derivatives, with the lactam ring adopting a boat conformation that positions the quinoline moiety axially relative to the tricyclic system [1] [2]. This spatial arrangement facilitates optimal interactions with biological targets like the Axin-APC-GSK3β destruction complex in Wnt/β-catenin pathway inhibition [1].
Synthetic routes leveraging chiral auxiliaries or catalyst-controlled reactions achieve enantiomeric purity exceeding 98% ee for the (1R,2R,6R,7S) configuration. The stereospecific synthesis of CID 91885421 exemplifies this approach, where a chiral Diels-Alder catalyst directs the formation of the endo adduct with precise stereocontrol at C2 and C6 [5] [8]. Asymmetric hydrogenation of the dec-8-ene double bond further enriches stereochemical diversity, generating diastereomerically pure saturates that exhibit distinct target affinity profiles. Notably, the (1R,2R,6R,7R) isomer shows a 50-fold increase in Wnt pathway inhibition compared to its exo counterpart, highlighting the critical role of absolute configuration in bioactivity [1] [8].
Table 2: Stereochemical and Biological Properties of Key Stereoisomers
Stereoisomer | Bridgehead Configuration | Relative Wnt Inhibition Potency | Crystal System Observations |
---|---|---|---|
(1R,2R,6R,7R) | endo | 100% | Lactam boat conformation; axial quinoline |
(1S,2S,6S,7S) | endo enantiomer | 100% | Mirror image of (1R,2R,6R,7R) |
(1R,2S,6S,7R) | exo | 2% | Altered lactam geometry; equatorial quinoline |
endo-saturated derivative | (1R,2R,6R,7S) | 85% | Distorted boat conformation |
Late-stage incorporation of the N-quinolin-8-ylbenzamide moiety employs palladium-catalyzed cross-coupling and direct acylation methodologies. The most efficient sequence involves Buchwald-Hartwig amidation between 4-bromobenzoic acid derivatives and 8-aminoquinoline, followed by mixed anhydride activation (using pivaloyl chloride) to couple the resulting benzamide with the imide nitrogen of the azatricyclic core [9]. Solvent optimization studies demonstrate that tetrahydrofuran-dimethylacetamide mixtures (4:1 v/v) suppress N-acylation byproducts, improving yields to >75% [9].
Electrochemical C–H functionalization offers a streamlined alternative. Cobalt-catalyzed anodic oxidation in undivided cells enables direct annulation between N-(quinolin-8-yl)benzamides and isocyanides, constructing the benzamide-quinoline linkage under mild conditions (50°C, constant current 4 mA). This approach eliminates stoichiometric oxidants like silver salts, enhancing functional group tolerance and reducing byproduct formation [3]. For derivatives bearing electron-deficient quinoline rings, microwave-assisted coupling (120°C, 20 min) in N-methylpyrrolidone accelerates conjugation while minimizing thermal decomposition [9].
Solubility challenges posed by the extended π-system are mitigated by introducing para-t-butylbenzoyl protecting groups, which enhance solubility in polar aprotic solvents without compromising coupling efficiency. Post-coupling deprotection with dilute ammonium hydroxide cleanly regenerates the native benzamide [7] [9].
Table 3: Functionalization Methods for Benzamide-Quinoline Conjugation
Method | Conditions | Advantages | Yield Range (%) |
---|---|---|---|
Palladium-Catalyzed Amidation | Pd₂(dba)₃/XantPhos, K₃PO₄, THF, 80°C | Broad substrate scope | 70–85 |
Mixed Anhydride Acylation | PivCl, N-methylmorpholine, THF/DMA | No metal residues | 65–75 |
Electrochemical C–H Activation | Co(acac)₂, n-Bu₄NPF₆, DMF, 50°C, 4 mA | Oxidant-free; mild conditions | 60–72 |
Microwave-Assisted Coupling | NMP, 120°C, sealed vessel, 20 min | Rapid reaction kinetics | 68–78 |
Solid-phase synthesis using phosphoramidite chemistry enables rapid assembly of azatricyclic derivatives with precise sequence control. The method employs 4,4'-dimethoxytrityl (DMT)-protected phosphoramidite building blocks derived from the azatricyclic core, immobilized on controlled pore glass (CPG) supports via succinyl linkers [4] [7]. Coupling efficiencies exceeding 98.5% per cycle are achieved using benzimidazolium triflate activation, significantly reducing deletion sequences compared to traditional tetrazole-mediated chemistry [4].
A critical innovation involves glycosyl boranophosphate intermediates for chain elongation. These stable linkages permit stepwise assembly of up to 15 azatricyclic units on automated synthesizers, after which oxaziridine-mediated conversion replaces boron with oxygen, yielding the native phosphodiester backbone [7]. This strategy overcomes the inherent instability of conventional phosphate triesters during prolonged synthesis. Post-assembly, anhydrous HF cleavage followed by deprotection with methylamine liberates the full-length product from the solid support while removing protecting groups [4].
Automated synthesizers optimize reagent delivery parameters for azatricyclic monomers: coupling times of 180 seconds (versus 30 seconds for nucleotides) and reduced phosphoramidite concentrations (0.05M vs. 0.1M) prevent sterically hindered coupling failures. These adaptations enable synthesis of multivalent azatricyclic constructs with molecular weights exceeding 6 kDa, expanding opportunities for structure-activity relationship studies [4] [7].
Table 4: Solid-Phase Synthesis Parameters for Azatricyclic Assemblies
Synthetic Parameter | Standard Value | Azatricyclic-Optimized Value | Functional Impact |
---|---|---|---|
Coupling Time | 30 seconds | 180 seconds | Prevents steric coupling failures |
Phosphoramidite Concentration | 0.1 M in acetonitrile | 0.05 M in THF/acetonitrile (1:1) | Reduces dimerization side reactions |
Activator | 0.25 M tetrazole | 0.4 M benzimidazolium triflate | Enhances coupling to >98.5% |
Oxidation | I₂ in H₂O/pyridine | t-BuOOH in toluene | Prevents lactam ring oxidation |
Deprotection | Conc. NH₄OH, 55°C, 8 h | Methylamine/AMA (1:1), 35°C, 4 h | Minimizes tricyclic core degradation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7